N-(4-Bromobenzyl)-2-methylpropan-2-amine hydrochloride
CAS No.: 1209906-44-4
Cat. No.: VC0090282
Molecular Formula: C11H17BrClN
Molecular Weight: 278.618
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1209906-44-4 |
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Molecular Formula | C11H17BrClN |
Molecular Weight | 278.618 |
IUPAC Name | N-[(4-bromophenyl)methyl]-2-methylpropan-2-amine;hydrochloride |
Standard InChI | InChI=1S/C11H16BrN.ClH/c1-11(2,3)13-8-9-4-6-10(12)7-5-9;/h4-7,13H,8H2,1-3H3;1H |
Standard InChI Key | ZTCVFIGUTHIZMA-UHFFFAOYSA-N |
SMILES | CC(C)(C)NCC1=CC=C(C=C1)Br.Cl |
Introduction
Chemical Identity and Structure
N-(4-Bromobenzyl)-2-methylpropan-2-amine hydrochloride is an organic compound featuring a bromobenzyl group attached to a 2-methylpropan-2-amine moiety in the form of a hydrochloride salt. This compound is characterized by its structural complexity, which includes a branched alkyl chain and a halogen substituent.
Chemical Identification Data
Parameter | Value |
---|---|
CAS Number | 1209906-44-4 |
Molecular Formula | C11H17BrClN |
Molecular Weight | 278.61 g/mol |
IUPAC Name | N-[(4-bromophenyl)methyl]-2-methylpropan-2-amine;hydrochloride |
InChI | InChI=1S/C11H16BrN.ClH/c1-11(2,3)13-8-9-4-6-10(12)7-5-9;/h4-7,13H,8H2,1-3H3;1H |
InChIKey | ZTCVFIGUTHIZMA-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)NCC1=CC=C(C=C1)Br.Cl |
The structure features a para-brominated benzyl group connected to a tertiary amine with a tert-butyl substituent, forming a hydrochloride salt . The bromine atom in the para position is particularly significant as it influences the compound's reactivity and biological interactions.
Physical and Chemical Properties
N-(4-Bromobenzyl)-2-methylpropan-2-amine hydrochloride exists as a solid at room temperature. Its properties are significantly influenced by both the brominated aromatic ring and the tertiary amine structure.
Key Physical Properties
The presence of the bromine atom in the para position contributes to the compound's unique physicochemical characteristics. The hydrochloride salt formation enhances its water solubility compared to the free base form, making it more suitable for various applications in aqueous systems.
Structural Characteristics
The compound's structure can be divided into three key components:
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A para-brominated benzyl group
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A methylene linker
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A tertiary amine with a tert-butyl substituent
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A hydrochloride counterion
This arrangement creates a molecule with distinct reactivity patterns and potential binding capabilities in biological systems.
Synthesis Methods
Laboratory Synthesis
The synthesis of N-(4-Bromobenzyl)-2-methylpropan-2-amine hydrochloride typically involves the following steps:
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Starting Materials: The synthesis typically begins with 4-bromobenzyl chloride and 2-methylpropan-2-amine (tert-butylamine).
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Reaction Conditions: The reaction is carried out in organic solvents such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis.
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Procedure: The 4-bromobenzyl chloride is added dropwise to a solution of 2-methylpropan-2-amine in the presence of a base such as triethylamine. The mixture is stirred at room temperature for several hours.
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Isolation: The product is isolated by filtration, washed with a suitable solvent, and dried under vacuum to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production methods for this compound may include:
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Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
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Automated Systems: Employing automated systems for precise control of reaction conditions, including temperature, pressure, and addition rates.
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Purification: Implementing advanced purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactivity
N-(4-Bromobenzyl)-2-methylpropan-2-amine hydrochloride can participate in various chemical reactions, making it a valuable building block in organic synthesis.
Types of Reactions
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Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
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Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
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Reduction Reactions: Reduction of the bromine atom can yield the corresponding benzylamine derivative.
Common Reagents and Conditions
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For Substitution: Reagents such as sodium azide or potassium thiocyanate are typically used in polar aprotic solvents like dimethylformamide (DMF).
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For Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly employed.
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For Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Research Applications
N-(4-Bromobenzyl)-2-methylpropan-2-amine hydrochloride has diverse applications in scientific research.
Organic Synthesis
In organic synthesis, this compound acts as a versatile building block. It is utilized in the creation of more complex molecules, including heterocycles and analogs of natural products. This application is crucial for developing new materials and compounds with desirable properties.
Medicinal Chemistry
In medicinal chemistry, N-(4-Bromobenzyl)-2-methylpropan-2-amine hydrochloride serves as:
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Pharmaceutical Intermediate: The compound functions as an intermediate in the synthesis of pharmaceutical compounds, especially those targeting neurological disorders.
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Building Block for Drug Development: Its structural characteristics allow it to influence neurotransmitter systems, making it valuable for drugs aimed at treating conditions such as depression and anxiety.
Biological Research
The compound has been investigated for various biological activities:
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Antimicrobial Research: Studies have explored its potential antimicrobial properties against various bacterial strains.
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Cancer Research: Investigations have focused on its potential anticancer properties, examining how it and its derivatives might inhibit the growth of cancer cells.
Structure-Activity Relationships
Understanding the structure-activity relationships of N-(4-Bromobenzyl)-2-methylpropan-2-amine hydrochloride provides insights into how its structure influences its properties and biological activities.
Comparison with Similar Compounds
Several structural analogs of this compound exist, including:
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N-(4-Chlorobenzyl)-2-methylpropan-2-amine hydrochloride
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N-(4-Fluorobenzyl)-2-methylpropan-2-amine hydrochloride
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N-(4-Methylbenzyl)-2-methylpropan-2-amine hydrochloride
N-(4-Bromobenzyl)-2-methylpropan-2-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and methyl analogs.
Biological Activity
Mechanism of Action
The mechanism by which N-(4-Bromobenzyl)-2-methylpropan-2-amine hydrochloride exerts its effects involves:
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Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, modulating their activity.
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Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting neurological functions.
Research Findings
Research on this compound and closely related derivatives has revealed several potential biological activities:
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Anticancer Properties: Studies have demonstrated the compound's ability to inhibit cell proliferation and induce apoptosis in certain types of cancer cells, highlighting its potential as a lead compound for developing new anticancer agents.
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Antimicrobial Activity: Research has shown promising results against various bacterial strains, suggesting its potential use in developing new antimicrobial therapies.
Analytical Characterization
Various analytical techniques can be employed to characterize N-(4-Bromobenzyl)-2-methylpropan-2-amine hydrochloride:
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NMR Spectroscopy: Provides detailed structural information about the compound.
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Mass Spectrometry: Confirms the molecular weight and fragmentation pattern.
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IR Spectroscopy: Identifies functional groups present in the molecule.
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X-ray Crystallography: Determines the three-dimensional structure and crystal packing.
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Elemental Analysis: Verifies the elemental composition of the compound.
Future Research Directions
The versatility of N-(4-Bromobenzyl)-2-methylpropan-2-amine hydrochloride suggests several promising directions for future research:
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Development of New Derivatives: Creating structurally modified versions with enhanced biological activities.
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Medicinal Applications: Further exploration of its potential in drug development, particularly for neurological disorders and cancer.
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Synthetic Methodology: Development of more efficient and environmentally friendly synthetic routes.
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Reaction Mechanisms: Detailed studies of the mechanisms by which it participates in various chemical transformations.
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Biological Targets: Identification of specific biological targets and pathways affected by this compound.
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